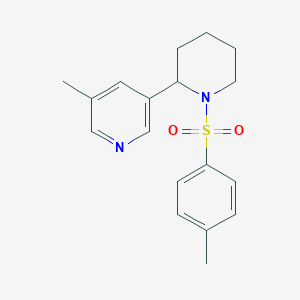

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine

Beschreibung

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a pyridine derivative featuring a methyl substituent at the 3-position and a 1-tosylpiperidin-2-yl group at the 5-position. The tosyl (p-toluenesulfonyl) moiety introduces sulfonamide functionality, which enhances stability and influences reactivity in substitution reactions. The piperidine ring contributes conformational flexibility, while the methyl group modulates electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining aromatic and saturated heterocycles .

Eigenschaften

Molekularformel |

C18H22N2O2S |

|---|---|

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |

InChI |

InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-10-4-3-5-18(20)16-11-15(2)12-19-13-16/h6-9,11-13,18H,3-5,10H2,1-2H3 |

InChI-Schlüssel |

NSLUTWWUFLGRIP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC(=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-5-(1-Tosylpiperidin-2-yl)pyridin umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine übliche Methode beinhaltet die Alkylierung eines lithiierten Zwischenprodukts, gefolgt von Reduktion und Umlagerung, um das gewünschte Produkt zu erzeugen. Zu den wichtigsten Schritten gehören:

Alkylierung: Einführung einer Methylgruppe durch Alkylierung eines lithiierten Zwischenprodukts.

Reduktion: Reduktion des Zwischenprodukts zur Bildung eines Piperidinrings.

Tosylierung: Einführung der Tosylgruppe zur Verbesserung der Stabilität.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu erhöhen. Dazu gehören die Kontrolle der Temperatur, die Wahl des Lösungsmittels und die Reaktionszeit. Die Verwendung von kontinuierlichen Strömungsreaktoren kann die Effizienz und Skalierbarkeit ebenfalls verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(1-Tosylpiperidin-2-yl)pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.

Medizin: Erforscht auf seine pharmakologischen Eigenschaften, einschließlich des Potenzials als Analgetikum oder Antikrebsmittel.

Industrie: Eingesetzt bei der Entwicklung neuer Materialien und Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-5-(1-Tosylpiperidin-2-yl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand wirken und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Das Vorhandensein der Tosylgruppe kann ihre Bindungsaffinität und Selektivität beeinflussen, was sie zu einem wertvollen Werkzeug in der Wirkstoffforschung macht.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential as an analgesic or anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tosyl group can influence its binding affinity and selectivity, making it a valuable tool in drug discovery.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

2-Iodo-5-((1E,3E)-4-(1-Tosylpiperidin-2-yl)but-1,3-dien-1-yl)pyridine (2.112)

- Structural Differences : Replaces the methyl group with an iodine atom and incorporates a conjugated dienyl linker.

- Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki), while the dienyl group increases rigidity and π-conjugation.

- Electronic Effects : Iodo is electron-withdrawing, reducing pyridine’s electron density compared to the methyl group in the target compound. This may alter nucleophilic/electrophilic behavior .

3-Methyl-5-[(2S)-Oxiran-2-yl]pyridine

- Functional Group : Features an epoxide (oxirane) instead of the tosylpiperidinyl group.

- Reactivity : Epoxide’s strained ring undergoes ring-opening reactions (e.g., nucleophilic attack), contrasting with the sulfonamide’s stability. The (2S)-stereochemistry may influence chiral interactions in biological systems .

Electronic and Steric Modifications

2-Methyl-5-Isopropenylpyridine

- Substituents : Isopropenyl group at the 5-position introduces sp² hybridization and steric bulk.

- Physical Properties : Log Kow = 2.8 (moderate lipophilicity) and vapor pressure = 0.345 mm Hg @ 20°C. The target compound’s tosylpiperidinyl group likely increases molecular weight and reduces volatility .

3-Allyl-2-Chloro-5-methylpyridine

- Electronic Effects: Chloro (electron-withdrawing) and allyl (electron-donating) groups create opposing electronic effects.

PhIP Derivatives (e.g., 5-Hydroxy-PhIP)

- Metabolism : PhIP derivatives undergo CYP450-mediated N-hydroxylation and esterification, forming mutagenic adducts. The target compound’s tosyl group may resist oxidative metabolism, improving metabolic stability.

- Biomarker Potential: Unlike 5-OH-PhIP (a urinary biomarker for PhIP activation), the target’s sulfonamide could be cleaved enzymatically, yielding toluenesulfonic acid and piperidine metabolites .

2-(5-Chloropyridin-3-yl)-7-[(3S)-3-Methylpiperazin-1-yl]-4H-Pyrido[1,2-a]pyrimidin-4-one

- Complexity: Contains a fused pyrimidinone core and piperazine ring. Piperazine’s high basicity contrasts with the tosylpiperidinyl group’s sulfonamide, which is less basic but more stable under acidic conditions. This impacts solubility and pharmacokinetics .

Structural Flexibility and Functionalization

3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-5-Iodopyridine

- Protective Groups : The tert-butyldimethylsilyl (TBS) group enhances steric shielding and silicon-based reactivity. Compared to the target’s tosyl group, TBS is more labile under acidic or fluoride conditions, enabling selective deprotection .

3-Dimethoxymethyl-5-((Trimethylsilyl)ethynyl)pyridine

- Functionalization : Trimethylsilyl-ethynyl enables alkyne-specific reactions (e.g., click chemistry). The target compound lacks such orthogonal reactivity, limiting its utility in modular synthesis .

Biologische Aktivität

3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which incorporates a pyridine ring and a tosylpiperidine moiety, suggests various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, synthesizing data from diverse sources.

Chemical Structure

The molecular structure of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine can be represented as follows:

This structure features a methyl group on the pyridine ring and a tosyl group attached to the piperidine nitrogen, which may influence its biological interactions.

Biological Activity Overview

Research on 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine indicates several areas of biological activity:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential effectiveness against bacterial strains.

- Neuropharmacological Effects : The piperidine structure is often associated with neuroactive compounds, indicating possible applications in treating neurological disorders.

- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit various enzymes, including those involved in metabolic pathways.

Data Table: Biological Activities and Findings

Study 1: Antimicrobial Properties

A study conducted by researchers at Bristol University explored the antimicrobial activity of various pyridine derivatives, including 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine. The results indicated that this compound exhibited notable inhibition against several bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, similar to other known antimicrobial agents.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of compounds containing piperidine rings. The study suggested that 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine could act as a modulator of dopamine receptors, potentially offering therapeutic benefits in conditions such as Parkinson's disease or schizophrenia. Behavioral assays in rodent models showed improved motor function after administration of the compound.

Study 3: Enzyme Inhibition

A further study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition potential of various pyridine derivatives. The findings revealed that 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine effectively inhibited phospholipase D activity, which is crucial in inflammatory responses. This inhibition suggests a possible role for the compound in anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.